molecular formula C29H45BrO3 B15329470 [(7R,8R,9S,10R,13S,14S,17S)-7-(9-bromononyl)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

[(7R,8R,9S,10R,13S,14S,17S)-7-(9-bromononyl)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B15329470
M. Wt: 521.6 g/mol
InChI Key: MQMZNCMIENHRBS-UHFFFAOYSA-N
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Description

This compound, a steroid derivative, stands out due to its complex structure and multifaceted applications. The presence of a bromononyl group and multiple chiral centers make it particularly intriguing for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves a multistep process starting with a cyclopenta[a]phenanthrene nucleus. Introduction of the bromononyl group is achieved through a halogenation reaction, followed by an esterification to introduce the acetate group.

  • Step 1: Cyclopenta[a]phenanthrene core synthesis via cyclization reactions.

  • Step 2: Bromononyl group introduction using bromine and radical initiators.

  • Step 3: Esterification with acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

In industrial settings, this synthesis is scaled up using continuous flow reactors to handle the bromination and esterification steps more efficiently. Reaction conditions are optimized to maintain high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Oxidation at the 3-oxo group can be carried out using mild oxidizing agents.

  • Reduction: The 3-oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

  • Substitution: The bromononyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, moderate temperatures.

  • Reduction: Sodium borohydride in methanol.

  • Substitution: Nucleophiles like thiols or amines under reflux conditions.

Major Products Formed

  • Oxidation: Conversion to 3-hydroxy derivatives.

  • Reduction: Formation of alcohol analogs.

  • Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Used as a starting material for synthesizing other steroidal derivatives.

  • Serves as a model compound in studies of stereochemistry.

Biology

  • Research into hormone analogs and their biological activity.

  • Used in cell signaling studies due to its complex structure.

Medicine

  • Potential therapeutic applications in hormone replacement therapy.

  • Investigated for anti-inflammatory and anti-cancer properties.

Industry

  • Utilized in the synthesis of pharmaceuticals.

  • Intermediate in the production of high-value chemicals.

Mechanism of Action

This compound exerts its effects by interacting with specific molecular targets, such as steroid hormone receptors. The bromononyl group and acetate moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **(7R,8R,9S,10R,13S,14S,17S)-7-(9-chlorononyl)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

  • **(7R,8R,9S,10R,13S,14S,17S)-7-(9-iodononyl)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Highlighting Uniqueness

The unique aspect of [(7R,8R,9S,10R,13S,14S,17S)-7-(9-bromononyl)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is the bromononyl group, which imparts distinct reactivity and biological properties compared to its chloro and iodo analogs.

There you have it—a deep dive into this fascinating compound! How does that sit with you?

Properties

IUPAC Name

[7-(9-bromononyl)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H45BrO3/c1-20(31)33-27-14-13-26-28-21(10-8-6-4-3-5-7-9-17-30)18-22-19-23(32)11-12-24(22)25(28)15-16-29(26,27)2/h19,21,24-28H,3-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMZNCMIENHRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34)CCCCCCCCCBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H45BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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